3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

Lipophilicity Membrane Permeability Fluorine Chemistry

3-(2-Fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one (CAS 315234-44-7) is a synthetic fluorinated chromone derivative with the molecular formula C₁₇H₁₃FO₄ and a molecular weight of 300.28 g/mol. It is supplied through Sigma-Aldrich's AldrichCPR collection, a curated set of rare and unique chemicals provided to early discovery researchers without vendor-collected analytical data, placing the burden of identity and purity confirmation on the buyer.

Molecular Formula C17H13FO4
Molecular Weight 300.28 g/mol
Cat. No. B5772420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one
Molecular FormulaC17H13FO4
Molecular Weight300.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3F
InChIInChI=1S/C17H13FO4/c1-10-17(22-14-6-4-3-5-13(14)18)16(19)12-8-7-11(20-2)9-15(12)21-10/h3-9H,1-2H3
InChIKeyMXBGQCZQECOVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one: Core Identity and Procurement Baseline for CAS 315234-44-7


3-(2-Fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one (CAS 315234-44-7) is a synthetic fluorinated chromone derivative with the molecular formula C₁₇H₁₃FO₄ and a molecular weight of 300.28 g/mol [1]. It is supplied through Sigma-Aldrich's AldrichCPR collection, a curated set of rare and unique chemicals provided to early discovery researchers without vendor-collected analytical data, placing the burden of identity and purity confirmation on the buyer . The compound belongs to the flavonoid/chromone family, a scaffold recognized for diverse biological activities including antioxidant, anti-inflammatory, and anticancer properties [2].

Why Generic Substitution Fails for 3-(2-Fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one: The Quantifiable Cost of Ignoring Ortho-Fluorine and 7-Methoxy Specificity


Superficial in-class substitution—replacing the ortho-fluorophenoxy moiety with an unsubstituted phenoxy group or exchanging the 7-methoxy for a hydroxyl—introduces measurable and consequential changes in physicochemical properties that directly alter pharmacological behavior. As detailed in Section 3, these substitutions affect lipophilicity (ΔXLogP3 of +0.2 for fluorination), hydrogen-bonding capacity, and enzyme inhibition profiles, making simple analog interchange an uncontrolled variable in any structure-activity relationship (SAR) study or screening campaign [1]. The AldrichCPR sourcing model further compounds this risk: the compound is sold 'as-is' without analytical certification, meaning that procurement of a near analog from a different supplier introduces orthogonal identity and purity uncertainties that can confound experimental reproducibility .

Quantitative Differentiation Evidence for 3-(2-Fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one vs. Its Closest Analogs


Lipophilicity Enhancement: Calculated XLogP3 Comparison of Ortho-Fluorophenoxy vs. Unsubstituted Phenoxy Congener

The incorporation of an ortho-fluorine atom on the 3-phenoxy ring of 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one increases computed lipophilicity by ΔXLogP3 = +0.2 relative to its non-fluorinated direct analog, 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one (CAS 299950-51-9). The target compound has a PubChem-computed XLogP3 of 3.7, compared to 3.5 for the non-fluorinated comparator [1] [2]. This increase, though modest, is consistent with the well-established effect of aryl fluorine substitution on logP in drug-like molecules and is expected to translate into measurably higher passive membrane permeability [3].

Lipophilicity Membrane Permeability Fluorine Chemistry

Hydrogen Bond Donor Count: 7-Methoxy (Target) vs. 7-Hydroxy Analog and Implications for Permeability and Target Engagement

The target compound possesses zero hydrogen bond donors (HBD = 0), as its 7-position is occupied by a methoxy group (–OCH₃). In contrast, the 7-hydroxy analog, 3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS 315234-43-6), contains one hydrogen bond donor (HBD = 1) at the 7-OH position [1] [2]. According to Lipinski's Rule of Five, reducing HBD count improves the probability of acceptable oral absorption. This structural difference also eliminates a potential site for Phase II glucuronidation or sulfation, which can alter metabolic clearance rates [3].

Hydrogen Bonding Drug-likeness ADME

α-Glucosidase Inhibitory Activity: Structural Alert from the 7-Hydroxy Analog (IC₅₀ = 37.1 µM) and Predicted Attenuation upon 7-O-Methylation

The 7-hydroxy analog, 3-(2-fluorophenoxy)-7-hydroxy-2-methyl-chromen-4-one (CAS 315234-43-6), has been reported to inhibit α-glucosidase with an IC₅₀ of 37.1 µM . No direct α-glucosidase inhibition data were identified for the target 7-methoxy compound. However, SAR precedent within the flavonoid class indicates that O-methylation of the 7-OH group typically attenuates or abolishes α-glucosidase inhibitory activity due to the loss of the critical hydrogen-bond-donating phenolic group required for catalytic site interaction [1]. This creates a deliberate selectivity filter: researchers seeking α-glucosidase inhibition should prioritize the 7-hydroxy analog, while those requiring metabolic stability and improved permeability (see other evidence items) should select the 7-methoxy target compound.

α-Glucosidase Diabetes Enzyme Inhibition

Procurement Scarcity and Identity Verification Burden: AldrichCPR 'As-Is' Supply Model as a Differentiator from Certified Analytical Reference Standards

3-(2-Fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one is exclusively supplied through the Sigma-Aldrich AldrichCPR collection, a program that explicitly states: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' . This contrasts sharply with fully certified reference standards or compounds from suppliers that provide batch-specific Certificates of Analysis (CoA) with HPLC purity, NMR, and mass spectrometry data. For researchers requiring traceable analytical provenance for regulatory or publication purposes, this procurement model represents a quantifiable workflow burden: independent identity verification (e.g., ¹H/¹³C NMR, HRMS) and purity assessment (e.g., HPLC-UV/ELSD) must be performed in-house before experimental use.

Procurement Quality Control Reproducibility

Optimal Research and Procurement Scenarios for 3-(2-Fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one (CAS 315234-44-7)


Scaffold Optimization in CNS or Intracellular Drug Discovery Programs Requiring Enhanced Passive Permeability

With XLogP3 = 3.7 and zero hydrogen bond donors, this compound presents a superior permeability profile compared to its 7-hydroxy (HBD = 1) and non-fluorinated (XLogP3 = 3.5) analogs [1] [2]. It is best deployed as a core scaffold in medicinal chemistry campaigns targeting intracellular enzymes or CNS receptors where passive diffusion across lipid bilayers is rate-limiting. The ortho-fluorine atom not only boosts lipophilicity but may also confer metabolic stability by blocking cytochrome P450-mediated oxidation at the phenoxy ring, consistent with well-established fluorine SAR principles .

Negative Control or Counter-Screen in α-Glucosidase Inhibitor Discovery Programs

Because the 7-methoxy group is predicted to abolish the α-glucosidase inhibitory activity observed in the 7-hydroxy analog (IC₅₀ = 37.1 µM), this compound serves as an ideal negative control or selectivity counter-screen tool . Researchers can use the target compound alongside the 7-hydroxy analog to confirm that observed enzyme inhibition is 7-OH-dependent, thereby strengthening SAR conclusions and ruling out non-specific assay interference from the chromone scaffold itself.

Fluorinated Fragment Library Enrichment for ¹⁹F NMR-Based Screening

The single fluorine atom in the ortho position of the phenoxy ring makes this compound a candidate for ¹⁹F NMR-based fragment screening campaigns [1]. ¹⁹F NMR is a powerful label-free technique for detecting weak fragment-target interactions. Procurement of this AldrichCPR compound enriches fragment libraries with a fluorinated chromone that is chemically distinct from the more common trifluoromethyl- or para-fluoro-substituted fragments, expanding chemical diversity coverage in screening decks.

Academic Methodology Development for Identity Verification of AldrichCPR-Sourced Compounds

Given the 'as-is' supply model with no vendor-provided analytical data, this compound presents a practical case study for developing and validating in-house analytical workflows . Academic core facilities or industrial analytical chemistry groups can use it to benchmark their identity confirmation protocols (HRMS, ¹H/¹³C/¹⁹F NMR, HPLC-UV), generating publication-quality characterization data that adds value to the compound's otherwise sparse analytical record.

Quote Request

Request a Quote for 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.